![molecular formula C18H18Cl2N2O B6005084 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B6005084.png)
1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
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Overview
Description
1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, also known as harmine hydrochloride, is a naturally occurring beta-carboline alkaloid found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine hydrochloride has been extensively studied for its potential therapeutic applications, including as an antidepressant, anti-inflammatory, and anti-cancer agent.
Mechanism of Action
Harmine hydrochloride acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitters, 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has been shown to have other biochemical and physiological effects. For example, 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on cell cycle regulation and apoptosis. Harmine hydrochloride has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Harmine hydrochloride has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. Harmine hydrochloride also has a well-established mechanism of action and has been extensively studied in vitro and in vivo. However, 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has some limitations for use in lab experiments, including its potential toxicity at high doses and its potential interactions with other drugs.
Future Directions
There are several potential future directions for research on 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Harmine hydrochloride has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is its potential use as an anti-cancer agent. While 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has shown promise in preclinical studies, further research is needed to determine its safety and efficacy in humans.
Synthesis Methods
Harmine hydrochloride can be synthesized from 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, which is extracted from the seeds of Peganum harmala. The synthesis involves the conversion of 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride to harmaline, followed by the addition of hydrochloric acid to form 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride.
Scientific Research Applications
Harmine hydrochloride has been studied extensively for its potential therapeutic applications. Studies have shown that 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has anti-inflammatory effects, which may make it useful in the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Harmine hydrochloride has also been shown to have antidepressant effects, potentially through its modulation of the serotonin and dopamine systems in the brain.
properties
IUPAC Name |
1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O.ClH/c1-22-11-6-7-16-14(10-11)12-8-9-20-17(18(12)21-16)13-4-2-3-5-15(13)19;/h2-7,10,17,20-21H,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGYPKRGWYJUTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
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